molecular formula C22H25NO5 B13844402 Desethyl Sacubitril-13C4

Desethyl Sacubitril-13C4

Cat. No.: B13844402
M. Wt: 387.4 g/mol
InChI Key: DOBNVUFHFMVMDB-ZFEPDVFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Desethyl Sacubitril-13C4 involves several steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . The process begins with the preparation of a Grignard reagent from 4-bromo-1,1’-biphenyl, which is then reacted with (S)-epichlorohydrin. This is followed by a series of reactions to introduce the necessary functional groups and stereocenters . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Desethyl Sacubitril-13C4 undergoes various chemical reactions, including:

Properties

Molecular Formula

C22H25NO5

Molecular Weight

387.4 g/mol

IUPAC Name

(2R,4S)-4-(3-hydroxycarbonyl(1,2,3-13C3)propanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid

InChI

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1/i11+1,12+1,20+1,21+1

InChI Key

DOBNVUFHFMVMDB-ZFEPDVFGSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N[13C](=O)[13CH2][13CH2][13C](=O)O)C(=O)O

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O

Origin of Product

United States

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